N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound features a tetrahydroquinazoline core with key functional groups:
- 1,3-Benzodioxol-5-ylmethyl: A methylene-linked benzodioxole moiety, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- 4-Methoxyphenylamino-oxoethyl: A substituted acetamide group with a 4-methoxyphenyl substituent, which may influence electronic properties and hydrogen-bonding interactions .
- Carboxamide at position 7: A critical pharmacophore for target engagement, common in kinase inhibitors and protease modulators .
Properties
CAS No. |
893786-19-1 |
|---|---|
Molecular Formula |
C29H26N4O7 |
Molecular Weight |
542.548 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C29H26N4O7/c1-3-12-32-28(36)22-10-5-19(27(35)30-15-18-4-11-24-25(13-18)40-17-39-24)14-23(22)33(29(32)37)16-26(34)31-20-6-8-21(38-2)9-7-20/h3-11,13-14H,1,12,15-17H2,2H3,(H,30,35)(H,31,34) |
InChI Key |
DJVCYLDSJACEBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)CC=C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C22H25N3O5 |
| Molecular Weight | 397.46 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-... |
| Solubility | Soluble in DMSO and methanol |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study by Fayad et al. (2019) investigated the effects of this compound on multicellular spheroids derived from cancer cell lines. The results showed a dose-dependent reduction in spheroid size and viability, suggesting potent anticancer properties .
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against several bacterial strains. Preliminary results indicate moderate to strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 18 | 75 |
The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-... can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding: It may bind to specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation: Studies suggest that it induces oxidative stress in cancer cells, leading to cell death.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings indicate:
- Absorption: Rapidly absorbed when administered orally.
- Distribution: Widely distributed in tissues with a preference for liver and kidney.
- Metabolism: Primarily metabolized by liver enzymes.
- Excretion: Excreted mainly through urine.
Toxicity assessments reveal that while the compound shows promise as an anticancer agent, careful evaluation is needed due to potential cytotoxic effects on normal cells at higher concentrations.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Heterocycles: The tetrahydroquinazoline core in the target compound is distinct from benzothiazoles or oxazoles , offering unique conformational rigidity. Benzothiazole derivatives (e.g., 4g, 4h in ) prioritize planar aromatic systems, favoring intercalation or π-π stacking with biological targets.
Substituent Effects :
- The 1,3-benzodioxole group, shared with compound 72 in , is associated with improved pharmacokinetic properties due to its electron-rich aromatic system and resistance to oxidative metabolism.
- The 4-methoxyphenyl moiety, present in both the target compound and , may enhance solubility and modulate electron density for target binding.
- Propenyl groups , as seen in click chemistry applications , offer a handle for bioconjugation or prodrug strategies, absent in most analogs.
Key Observations:
- The target compound’s synthesis likely employs carbodiimide coupling (e.g., EDCl/HOBt) for amide bond formation, analogous to methods in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
